N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-17-5-9-19(10-6-17)21-16-29-23(22(21)26-13-3-4-14-26)24(27)25-15-18-7-11-20(28-2)12-8-18/h3-14,16H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJUNYXIBJTOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
(a) N-(4-Chlorophenyl)-4-(4-Fluorophenyl)-3-(1H-Pyrrol-1-yl)Thiophene-2-Carboxamide (CAS 1358506-76-9)
- Structural Differences : Replaces the 4-methoxyphenylmethyl group with a 4-chlorophenyl substituent and introduces a fluorine atom on the 4-fluorophenyl ring .
- Fluorine enhances metabolic stability and lipophilicity compared to methoxy.
- Molecular Weight : 396.9 g/mol (vs. ~400–420 g/mol estimated for the target compound).
(b) N-(2-Methoxyethyl)-N-[(8-Methyl-2-Oxo-1H-Quinolin-3-yl)Methyl]Thiophene-2-Carboxamide
- Core Structure: Shares the thiophene-2-carboxamide backbone but incorporates a quinoline moiety and a methoxyethyl group .
- Functional Implications: The quinoline group may enhance π-π stacking interactions, while the methoxyethyl chain improves solubility.
Piperazine and Piperidine Derivatives with Overlapping Substituents
(a) 1-[(2E)-3-(4-Methoxyphenyl)But-2-En-1-yl]-4-[(4-Methylphenyl)Methyl]Piperazine ()
- Structural Features : Contains a piperazine ring with 4-methylphenylmethyl and 4-methoxyphenylbutenyl substituents.
- Key Differences : Lacks the thiophene-pyrrole system, reducing aromatic conjugation but increasing flexibility.
- Synthetic Yield : 15% (lower than the 43% yield of its difluorophenyl analog in ).
(b) Thiophene Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Thiophene-2-Carboxamide)
- Divergence : The target compound lacks the piperidine-phenylethyl moiety critical for μ-opioid receptor binding.
Substituent-Driven Property Comparisons
Research Findings and Implications
- Electronic Effects : Methoxy and methyl groups in the target compound likely enhance lipophilicity and membrane permeability compared to halogenated analogs like CAS 1358506-76-9 .
- Synthetic Challenges : Piperazine derivatives () show variable yields (15–43%), suggesting that steric hindrance from the 4-methylphenyl group may complicate synthesis.
- Biological Relevance : Thiophene carboxamides are recurrent in drug discovery (e.g., kinase inhibitors), though the pyrrole moiety in the target compound may introduce unique hydrogen-bonding capabilities .
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article summarizes the available data on its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O2 |
| Molecular Weight | 400.48 g/mol |
| LogP | 4.2144 |
| Polar Surface Area | 49.405 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives containing the methoxyphenyl group have shown enhanced radical scavenging activity compared to ascorbic acid, a well-known antioxidant. In a study utilizing the DPPH assay, certain derivatives demonstrated antioxidant activities approximately 1.35 to 1.4 times higher than ascorbic acid .
Case Studies
- Cell Line Studies : The anticancer efficacy of this compound was evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound exhibited higher cytotoxicity towards U-87 cells compared to MDA-MB-231 cells .
- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation. Molecular dynamics simulations have suggested that the compound interacts with key proteins involved in these pathways, enhancing its anticancer potential .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | IC50 (µM) against U-87 | IC50 (µM) against MDA-MB-231 | Antioxidant Activity (DPPH Scavenging) |
|---|---|---|---|
| This compound | 5.0 | 12.0 | 1.35 times as effective as ascorbic acid |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 3.5 | 10.0 | 1.40 times as effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
